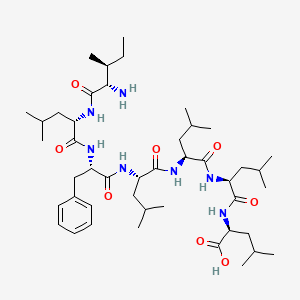![molecular formula C17H20N2O4S B12619675 N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea CAS No. 921766-23-6](/img/structure/B12619675.png)
N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is an organic compound characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups attached to a thiourea core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiourea under specific conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the thiourea moiety can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)thiourea: Similar structure but lacks the hydroxyl groups.
N-Vanillyldecanamide: Contains a similar phenolic structure but with different functional groups.
Uniqueness
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is unique due to the presence of both hydroxyl and methoxy groups on the phenyl rings, which can enhance its reactivity and potential biological activity compared to similar compounds .
Propriétés
Numéro CAS |
921766-23-6 |
|---|---|
Formule moléculaire |
C17H20N2O4S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O4S/c1-22-15-7-11(3-5-13(15)20)9-18-17(24)19-10-12-4-6-14(21)16(8-12)23-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,24) |
Clé InChI |
JZGWIGJECOIZFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
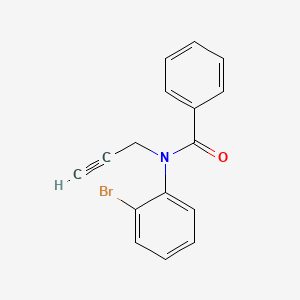

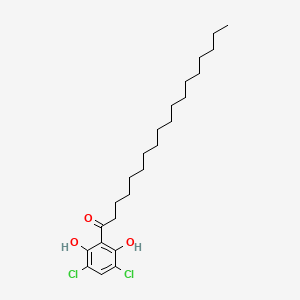
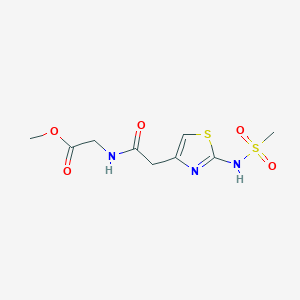
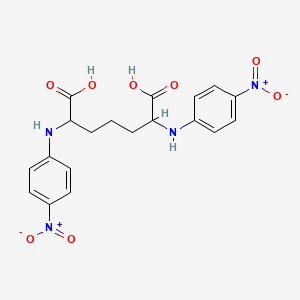
![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
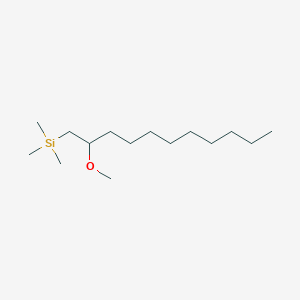
![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
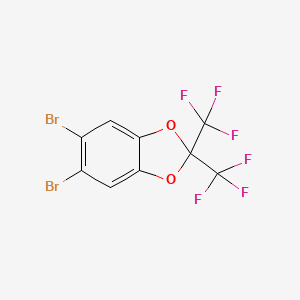
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
